molecular formula C27H27N3OS B2761951 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922674-36-0

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2761951
CAS No.: 922674-36-0
M. Wt: 441.59
InChI Key: ZCYAHWROOVOJJJ-UHFFFAOYSA-N
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Description

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic compound featuring a benzothiazole core substituted with an ethyl group at position 6, linked to a piperazine ring, and terminated with a diphenylethanone moiety. This structure combines heterocyclic, aromatic, and ketone functionalities, making it a candidate for pharmaceutical exploration.

Properties

IUPAC Name

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3OS/c1-2-20-13-14-23-24(19-20)32-27(28-23)30-17-15-29(16-18-30)26(31)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,25H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAHWROOVOJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization.

    Piperazine Derivatization: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under reflux conditions in an appropriate solvent such as ethanol or methanol.

    Diphenylethanone Attachment: The final step involves the reaction of the piperazine derivative with 2,2-diphenylethanone under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-alkylated piperazine derivatives.

Scientific Research Applications

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the diphenylethanone structure may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Ethyl vs. Isopropyl Substitution

Functionalized Benzothiazole Derivatives

Compounds in (e.g., 5i–5l) feature benzothiazole-piperazine scaffolds but with triazole or indole moieties instead of diphenylethanone. These exhibit:

  • Higher molecular weights (e.g., 5i: EI-MS 593.17 vs. target compound’s estimated ~500–550 Da).
  • Distinct NMR profiles , such as 5i’s 1H-NMR signals at δ 7.82–7.75 ppm for triazole protons, absent in the target compound .

Piperazine-Linked Ketones vs. Ureas

The target compound’s diphenylethanone group distinguishes it from urea derivatives in and (e.g., 1f, 11a–11o):

Property Target Compound (Diphenylethanone) Urea Derivatives (e.g., 11a)
Functional Group Ketone Urea
Polarity Moderate (due to ketone) High (urea’s H-bonding)
Biological Activity Not reported Anticancer (IC50: 1–10 µM)
ESI-MS [M+H]+ ~500–550 (estimated) 466.2–602.2

Urea derivatives show higher polarity and demonstrated anticancer activity, suggesting the target compound’s ketone group may reduce bioavailability but improve metabolic stability .

Piperazine-Thiazole Hybrids

and describe compounds like 38 and 40 , which integrate benzothiazole-thiazole hybrids with triazine cores. These exhibit:

  • Lower yields (38: 62% vs. target compound’s synthetic yield unlisted).

Diphenylethanone vs. Thiadiazole Derivatives

Compounds in (e.g., 7a–x) replace diphenylethanone with sulfonyl-piperazine-tetrazole moieties. Key differences include:

  • Synthetic routes : Tetrazole-thiol coupling vs. ketone-piperazine conjugation.
  • Bioactivity : Thiadiazole derivatives show antiproliferative effects (IC50: 0.5–5 µM), highlighting the pharmacophore flexibility of piperazine-linked scaffolds .

Physicochemical and Spectral Data Comparison

Compound ID Core Structure Substituents Melting Point (°C) Yield (%) MS Data
Target Compound Benzothiazole-piperazine 6-Ethyl, diphenylethanone N/A N/A N/A
5i () Benzothiazole-piperazine Triazole, diphenyltriazole N/A N/A EI-MS 593.17
11a () Benzothiazole-piperazine Urea, 3-fluorophenyl N/A 85.1 ESI-MS 484.2 [M+H]+
4a () Benzothiazole-piperazine Imidazolidione, trifluoromethyl 239–241 58.4 ESI-MS 822.0 [M+H]+

Implications for Drug Design

  • Steric Effects : Ethyl vs. isopropyl substituents () may modulate target engagement.
  • Polarity vs. Bioactivity: Urea derivatives () prioritize potency, while diphenylethanone (target) may balance lipophilicity and stability.

Biological Activity

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, a compound characterized by its complex structure and potential therapeutic applications, has garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H20N4O3S2
  • Molecular Weight : 452.6 g/mol
  • CAS Number : 897468-14-3

Its structure includes a benzothiazole moiety, which is known for various biological activities, making it a promising candidate for drug development.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief.
  • Antimicrobial Activity : Research indicates that derivatives of benzothiazole exhibit potent anti-tubercular activity. The compound's structure may enhance its interaction with bacterial targets, leading to effective antimicrobial properties .

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, likely due to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has shown significant activity against various pathogens. In vitro studies have reported its effectiveness against Mycobacterium tuberculosis and other bacterial strains, suggesting its potential as a novel antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against M. tuberculosis
Anti-inflammatoryInhibits COX enzymes

Case Study: Antimycobacterial Activity

A study focusing on the design and synthesis of benzothiazole-piperazine derivatives found that compounds similar to this compound exhibited promising anti-mycobacterial activity. The research utilized a series of structural modifications to enhance efficacy against resistant strains of tuberculosis .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Evaluations based on Lipinski's Rule of Five indicate that it possesses good drug-likeness properties, making it a suitable candidate for further development in pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential acylation and nucleophilic substitution. For example, piperazine derivatives react with benzothiazole precursors under reflux in aprotic solvents (e.g., DMF or DMSO) at 80–100°C . Catalysts like triethylamine improve yields by neutralizing HCl byproducts during coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity. Yields vary with substituents: electron-withdrawing groups on benzothiazole reduce reactivity (e.g., 58–83% yields in analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzothiazole protons at δ 7.2–8.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 470.2 for similar derivatives) .
  • HPLC : Monitors purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli (e.g., MIC = 8–32 µg/mL for benzothiazole-piperazine hybrids) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12–45 µM against MCF-7 and HeLa) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzothiazole or diphenylethanone) affect bioactivity?

  • Methodological Answer :
  • Benzothiazole Substituents : Ethyl groups at position 6 enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration. Fluorine at position 6 increases antimicrobial potency (2–4× lower MIC vs. non-halogenated analogs) .
  • Diphenylethanone Modifications : Bulky aryl groups reduce metabolic clearance (e.g., t₁/₂ = 6.2 hrs in hepatic microsomes vs. 2.1 hrs for smaller substituents) .
  • Table 1 : SAR Summary for Analogous Compounds
Substituent PositionBioactivity TrendKey Data
Benzothiazole C-6 (Ethyl)↑ Anticancer IC₅₀IC₅₀ = 12 µM (vs. 28 µM for methyl)
Piperazine N-4 (Tosyl)↓ SolubilityLogS = -4.2 vs. -3.1 for acetyl

Q. What mechanisms underlie its interaction with biological targets (e.g., enzymes/receptors)?

  • Methodological Answer :
  • Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to EGFR (ΔG = -9.8 kcal/mol) via hydrogen bonds with piperazine and benzothiazole .
  • Antimicrobial Action : Disruption of bacterial membrane integrity confirmed via SYTOX Green uptake assays .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Standardized Protocols : Use CLSI guidelines for MIC assays to minimize variability in inoculum size .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to account for inactivation (e.g., 50% activity loss after 1 hr in CYP3A4-rich microsomes) .

Q. What pharmacokinetic properties (e.g., solubility, stability) should be prioritized in lead optimization?

  • Methodological Answer :
  • Aqueous Solubility : Improve via PEGylation (e.g., solubility increases from 0.8 mg/mL to 5.2 mg/mL) .
  • Plasma Stability : Monitor via LC-MS/MS over 24 hrs (e.g., 85% intact after 12 hrs in rat plasma) .

Q. How can in silico modeling guide the design of derivatives with multi-target activity?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify shared features (e.g., hydrogen bond acceptors at benzothiazole C-2) for dual COX-2/5-LOX inhibition .
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for oral bioavailability .

Methodological Challenges & Solutions

Q. Why do some synthetic routes fail reproducibility, and how can this be mitigated?

  • Answer : Moisture-sensitive intermediates (e.g., tosyl chloride derivatives) require anhydrous conditions (argon atmosphere, molecular sieves) .

Q. What strategies validate its multi-target potential in complex disease models?

  • Answer : Use transgenic C. elegans models for Alzheimer’s disease to assess dual cholinesterase and amyloid-beta inhibition .

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